1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is a complex organic compound that features a unique bicyclic heterocycle structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one involves several steps. One common method starts with the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives. This can be achieved through various synthetic routes, including:
Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with appropriate reagents to form the triazine ring.
Bromohydrazone formation: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Triazinium dicyanomethylide formation: This involves the formation of triazinium salts, which are then converted to the desired triazine derivatives.
Multistep synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Transition metal-mediated synthesis: This method uses transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Chemical Reactions Analysis
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of inhibitors for adaptor protein 2-associated kinase 1 (AAK1), which has potential therapeutic applications in treating neuropathic pain.
Antiviral Research: The compound has shown potential antiviral activity by blocking receptor-mediated endocytosis, which is a mechanism for virus entry into cells.
Mechanism of Action
The mechanism of action of 1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For example, as an AAK1 inhibitor, it modulates receptor endocytosis by binding to and regulating the function of the adaptor protein 2 complex . This interaction can lead to the inhibition of pain signaling pathways and antiviral effects by preventing virus entry into cells .
Comparison with Similar Compounds
1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one is unique due to its specific structure and biological activities. Similar compounds include:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also contains the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor in clinical phase II trials.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific substituents and biological targets, highlighting the versatility and potential of this chemical scaffold .
Properties
IUPAC Name |
1-[4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9(19)17-6-4-10(5-7-17)11-2-3-12-13(14)15-8-16-18(11)12/h2-3,8,10H,4-7H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZIJBKWENLCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C3N2N=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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